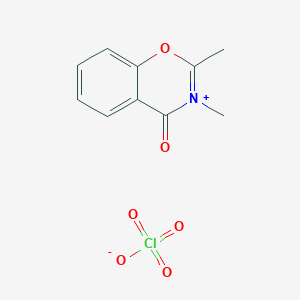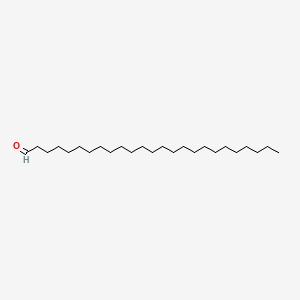
Pentacosanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosanal is a long-chain aldehyde with the chemical formula C25H50O . It is a member of the aliphatic aldehyde family, characterized by a long hydrocarbon chain terminated with an aldehyde group (-CHO). This compound is notable for its presence in various natural sources and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosanal can be synthesized through several methods, including:
Oxidation of Primary Alcohols: One common method involves the oxidation of pentacosanol (C25H51OH) using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This reaction selectively oxidizes the primary alcohol to the corresponding aldehyde without over-oxidizing to the carboxylic acid.
Ozonolysis of Alkenes: Another method involves the ozonolysis of long-chain alkenes, followed by reductive workup to yield the aldehyde. This method is particularly useful for synthesizing aldehydes with specific chain lengths.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of long-chain alcohols derived from natural sources such as plant waxes or animal fats. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
Pentacosanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to pentacosanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to pentacosanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group in this compound is reactive towards nucleophiles, allowing for the formation of various derivatives through nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Nucleophilic Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Pentacosanoic acid.
Reduction: Pentacosanol.
Nucleophilic Addition: Various alcohols and derivatives depending on the nucleophile used.
Scientific Research Applications
Pentacosanal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain compounds and as a standard in gas chromatography for the analysis of long-chain aldehydes.
Biology: this compound is studied for its role in the biochemistry of lipid metabolism and as a component of natural waxes and pheromones.
Medicine: Research is ongoing into its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of surfactants, lubricants, and as a fragrance component in the cosmetic industry.
Mechanism of Action
The mechanism of action of pentacosanal involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in aldol condensations, and undergo oxidation-reduction reactions. These reactions are crucial in various biochemical pathways and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Hexacosanal (C26H52O): Another long-chain aldehyde with similar properties but a longer carbon chain.
Tetracosanal (C24H48O): A shorter-chain aldehyde with comparable reactivity.
Uniqueness
Pentacosanal is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in applications requiring a balance between hydrophobicity and reactivity.
Properties
CAS No. |
58196-28-4 |
|---|---|
Molecular Formula |
C25H50O |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
pentacosanal |
InChI |
InChI=1S/C25H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h25H,2-24H2,1H3 |
InChI Key |
HAGKFWXVDSAFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


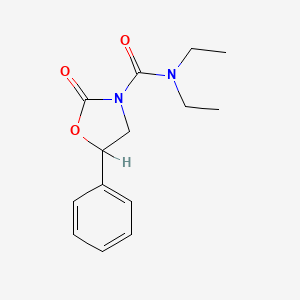


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
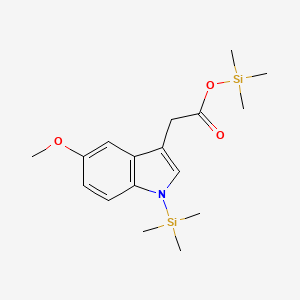

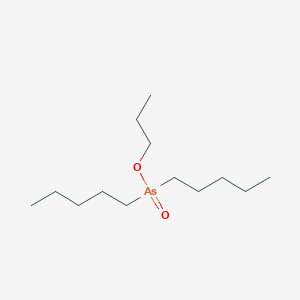
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
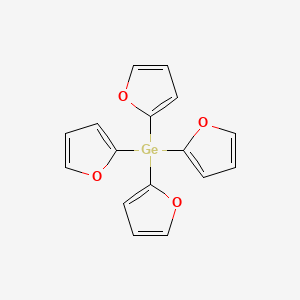
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)

![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
